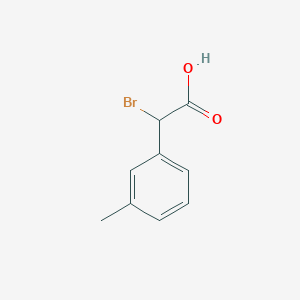

2-Bromo-2-(m-tolyl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-(3-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJCMFZWJASNOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296137 | |

| Record name | α-Bromo-3-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25297-17-0 | |

| Record name | α-Bromo-3-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25297-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Bromo-3-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation Pathways of 2 Bromo 2 M Tolyl Acetic Acid

Nucleophilic Substitution Reactions at the α-Carbon

The bromine atom at the α-position to the carboxyl group makes the α-carbon highly electrophilic and susceptible to attack by nucleophiles. libretexts.org This increased reactivity is a key feature of α-bromo carboxylic acids, rendering them useful for introducing various functional groups. libretexts.orgfiveable.me

Derivatization with Diverse Heteroatom Nucleophiles (e.g., amines, thiols, alkoxides)

2-Bromo-2-(m-tolyl)acetic acid readily undergoes nucleophilic substitution reactions with a variety of heteroatom nucleophiles. These reactions are fundamental in the synthesis of more complex molecules. fiveable.me

Amines: Reaction with amines, such as ammonia, leads to the formation of α-amino acids. libretexts.org For instance, the reaction of this compound with an amine would yield 2-amino-2-(m-tolyl)acetic acid. This transformation is a common route to amino acids. libretexts.orgglpbio.commedchemexpress.com The resulting amino acid can be protected with a tert-butoxycarbonyl (Boc) group to give (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid, a valuable chiral building block in organic synthesis. smolecule.com

Thiols: Thiols, being strong nucleophiles, can displace the bromide to form α-thio-substituted carboxylic acids. smolecule.comresearchgate.net This reaction provides a pathway to introduce sulfur-containing moieties into the molecule.

Alkoxides: Alkoxides react to form α-alkoxyacetic acid derivatives. smolecule.com For example, reaction with sodium methoxide (B1231860) would yield 2-methoxy-2-(m-tolyl)acetic acid.

The general scheme for these reactions is presented below:

Table 1: Nucleophilic Substitution with Heteroatoms| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Ammonia (NH₃) | α-Amino acid |

| Thiol | Sodium thiomethoxide (NaSCH₃) | α-Thiomethyl acid |

| Alkoxide | Sodium methoxide (NaOCH₃) | α-Methoxy acid |

Carbon-Carbon Bond Formation via Organometallic Reagents

The electrophilic α-carbon of this compound can also react with organometallic reagents to form new carbon-carbon bonds. These reactions are crucial for building more complex carbon skeletons. researchgate.netuni-muenchen.dedtu.dk Grignard reagents and organozinc compounds are examples of organometallic reagents that can be employed for this purpose. uni-muenchen.dedtu.dkacs.org The reaction of an organometallic reagent (R-M) with this compound would lead to the formation of a 2-substituted-2-(m-tolyl)acetic acid.

Stereochemical Outcomes of Nucleophilic Displacements

Nucleophilic substitution reactions at a chiral center can proceed with either inversion or retention of configuration, or result in racemization. utexas.edupressbooks.pub For α-bromo carboxylic acids, the reaction mechanism is typically SN2, which proceeds with inversion of configuration. libretexts.orgutexas.edu This is because the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromide ion). dalalinstitute.com

However, the presence of the adjacent carboxyl group can sometimes lead to more complex stereochemical outcomes. For example, neighboring group participation by the carboxylate can lead to retention of configuration through a double inversion mechanism. dalalinstitute.com The stereoselectivity of these reactions can also be influenced by the steric bulk of the substituents on the α-carbon. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions Involving the Carbon-Bromine Bond

The carbon-bromine bond in this compound can be activated by transition metal catalysts, enabling a variety of cross-coupling reactions. These methods are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates

Palladium-catalyzed α-arylation is a significant method for forming diaryl acetic acid derivatives. nih.govacs.orgnih.gov This reaction typically involves the formation of a dienolate intermediate from the aryl acetic acid derivative, which then undergoes cross-coupling with an aryl halide. nih.govacs.orgacs.org While direct α-arylation of this compound is not explicitly detailed in the provided context, the general principles of palladium-catalyzed α-arylation of aryl acetic acids are well-established. nih.govacs.orgnih.govacs.org For instance, the α-arylation of phenylacetic acid with various aryl bromides and chlorides has been successfully demonstrated. nih.govacs.orgacs.org A sterically hindered substrate like 2-tolyl acetic acid has been shown to be a challenging substrate in these reactions, suggesting that the m-tolyl group in this compound would also influence the reaction's efficiency. nih.govacs.org

Table 2: Examples of Palladium-Catalyzed α-Arylation of Aryl Acetic Acids

| Aryl Acetic Acid | Aryl Halide | Yield (%) |

|---|---|---|

| Phenylacetic acid | 1-Bromo-4-tert-butylbenzene | 93 |

| 4-Methoxyphenylacetic acid | 1-Bromo-4-tert-butylbenzene | 86 |

| 2-Naphthylacetic acid | 1-Bromo-4-tert-butylbenzene | 73 |

Data sourced from studies on related aryl acetic acids. nih.govacs.org

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer an alternative and often more economical approach for cross-coupling reactions. acs.org Copper catalysts can be used for the arylation of C-H bonds and in reactions involving organoboron reagents. acs.orgnih.govmdpi.com For example, copper-catalyzed arylation of 2-bromo-2,2-difluoroacetamides with aryl boronic acids has been reported. nih.govmdpi.com While specific examples for this compound are not provided, the existing literature on copper-catalyzed reactions of similar α-bromo carbonyl compounds suggests its potential for such transformations. thieme-connect.comacs.org For instance, copper-catalyzed reactions have been employed in the synthesis of multisubstituted imidazoles from arylacetic acids. thieme-connect.com

Esterification and Amidation Reactions

Reactions Involving the Aromatic Ring

The m-tolyl ring is an active site for electrophilic aromatic substitution, with the reaction's regioselectivity being governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound has two substituents: a methyl group (-CH₃) at position 3 and an α-bromoacetic acid group (-CH(Br)COOH) at position 1. Their combined influence dictates the position of attack by an incoming electrophile (E⁺).

Methyl Group (-CH₃): This is an activating group, meaning it makes the aromatic ring more reactive towards electrophiles than benzene itself. It is an ortho, para-director, favoring substitution at positions 2, 4, and 6 wvu.edu.

α-Bromoacetic Acid Group (-CH(Br)COOH): This group is deactivating due to the electron-withdrawing inductive effects of the bromine and carboxylic acid functions. Deactivating groups are typically meta-directors, which would favor substitution at position 5 pressbooks.pub.

When multiple substituents are present, the directing effects are combined. The powerful activating effect of the methyl group generally dominates the deactivating effect of the alkyl halide/acid substituent . Therefore, electrophilic substitution is predicted to occur preferentially at the positions that are ortho and para to the methyl group.

The potential sites for substitution are:

Position 4 (para to methyl, ortho to -CH(Br)COOH): This position is strongly activated by the methyl group and is sterically accessible.

Position 6 (ortho to methyl, ortho to -CH(Br)COOH): This position is also activated by the methyl group.

Position 2 (ortho to methyl, ortho to -CH(Br)COOH): This position is activated but is sterically hindered by being located between the two existing substituents, making substitution here less likely .

Position 5 (meta to both groups): This position is the least favored for attack as it is not activated by the methyl group.

Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to yield primarily a mixture of 4- and 6-substituted isomers.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Relation to -CH(Br)COOH (C1) | Relation to -CH₃ (C3) | Electronic Effect | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|---|

| 2 | ortho | ortho | Activated | High | Low |

| 4 | ortho | para | Activated | Low | High |

| 5 | meta | meta | Deactivated | Low | Very Low |

| 6 | ortho | ortho | Activated | Low | High |

Functionalization of the Methyl Group (e.g., benzylic bromination)

The methyl group on the phenyl ring of this compound is a benzylic position, making it susceptible to radical substitution reactions. Benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical, making this site a prime target for functionalization. masterorganicchemistry.com

A common and synthetically useful transformation is benzylic bromination, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions. masterorganicchemistry.comscientificupdate.com The reaction proceeds via a free-radical chain mechanism. scientificupdate.com

The general mechanism for benzylic bromination is as follows:

Initiation: The radical initiator decomposes upon heating or irradiation to form initial radicals. These radicals then react with NBS to generate a bromine radical.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS to yield the benzylic bromide product and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

Controlling the selectivity of benzylic bromination to achieve mono-bromination over di- or tri-bromination can be challenging. scientificupdate.com The reaction conditions, including the stoichiometry of NBS and the reaction time, must be carefully controlled to favor the desired product. In a study on the benzylic bromination of N-(m-tolyl)succinimides, treatment with 1.25 equivalents of molecular bromine in carbon tetrachloride at room temperature resulted in the monobrominated product in high yield. researchgate.net This suggests that similar selectivity could be achievable for this compound under carefully controlled conditions.

The resulting bromo-functionalized derivative is a versatile intermediate. The newly introduced bromine atom can be displaced by a variety of nucleophiles, enabling the synthesis of a wide range of derivatives with modified side chains.

Table 1: Reagents and Conditions for Benzylic Bromination

| Reagent System | Initiator | Solvent | General Observations |

| N-Bromosuccinimide (NBS) | AIBN or light (hν) | CCl₄, CH₂Cl₂, PhCF₃ | Standard conditions for selective benzylic bromination. scientificupdate.com |

| Molecular Bromine (Br₂) | Heat or light (hν) | CCl₄, Acetic Acid | Can also be used, stoichiometry is crucial for selectivity. researchgate.net |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | ZrCl₄ (catalytic) | Not specified | Prevents competing aromatic ring bromination. scientificupdate.com |

Rearrangement Reactions and Cyclization Pathways

The presence of the alpha-bromo substituent makes this compound and its derivatives susceptible to various rearrangement and cyclization reactions, leading to the formation of new carbocyclic and heterocyclic frameworks.

One potential rearrangement pathway for α-halo alkanoic acids is the Favorskii rearrangement, which typically occurs in the presence of a base. ddugu.ac.in This reaction involves the formation of a cyclopropanone (B1606653) intermediate followed by ring opening to yield a rearranged carboxylic acid derivative. ddugu.ac.in While broadly applicable to α-halo ketones, its application to α-halo acids is also known. ddugu.ac.in The specific outcome for this compound would depend on the reaction conditions and the stability of the potential intermediates.

Furthermore, α-arylalkanoic acids can be synthesized through a 1,2-aryl shift in α-haloalkyl aryl acetals, a reaction catalyzed by Lewis acids. google.comacs.org This type of rearrangement highlights the migratory aptitude of the aryl group in related systems.

Intramolecular cyclization reactions offer a powerful tool for the construction of complex molecular architectures. For derivatives of this compound, several cyclization pathways can be envisioned. For instance, palladium-catalyzed intramolecular C-C bond formation is a common strategy for the synthesis of fused ring systems. sci-hub.se By first functionalizing the methyl group (as described in section 3.4.2) to introduce a suitable coupling partner, an intramolecular Heck-type reaction could potentially be employed to construct a new ring.

Another plausible cyclization pathway involves the formation of quinoline (B57606) derivatives. The synthesis of quinolines can be achieved from a variety of starting materials, including those containing bromo and aryl functionalities. mdpi.com For example, a TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides has been used to synthesize 4-bromo quinolines. mdpi.com While not a direct reaction of this compound, it demonstrates the utility of bromo-containing precursors in quinoline synthesis. A strategy could involve the transformation of the carboxylic acid and methyl groups of this compound into functionalities that can participate in a quinoline-forming cyclization.

The synthesis of various heterocyclic compounds often utilizes α-bromo carbonyl compounds as precursors. researchgate.netconnectjournals.comamazonaws.com For example, α,α-dibromoacetophenones react with o-phenylenediamine (B120857) to form 2-arylquinoxalines. connectjournals.com This suggests that derivatives of this compound could serve as synthons for a range of heterocyclic structures. Palladium-catalyzed borylative cyclizations of α-(2-bromoaryl) ketones have also been reported to form 1,2-benzoxaborinines, indicating another potential cyclization pathway for appropriately substituted derivatives. researchgate.net

Table 2: Potential Rearrangement and Cyclization Products

| Reaction Type | Key Reagents/Conditions | Potential Product Class |

| Favorskii Rearrangement | Base (e.g., NaOH, NaOR) | Rearranged Carboxylic Acid |

| 1,2-Aryl Shift | Lewis Acid (from acetal (B89532) derivative) | α-Arylalkanoic Acid |

| Intramolecular Heck Reaction | Palladium Catalyst, Base | Fused Carbocyclic/Heterocyclic Systems |

| Quinoline Synthesis | Various (multi-step transformations) | Substituted Quinolines |

| Quinoxaline Synthesis | o-Phenylenediamine (from derivative) | Substituted Quinoxalines |

| Benzoxaborinine Synthesis | Palladium Catalyst, Boron Reagent | Fused Boron-containing Heterocycles |

Theoretical and Computational Investigations of 2 Bromo 2 M Tolyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For 2-Bromo-2-(m-tolyl)acetic acid, these calculations help in understanding its stability and structural parameters.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net Studies on similar aromatic carboxylic acids often employ the B3LYP functional combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netmaterialsciencejournal.orgresearchgate.net This level of theory is effective for optimizing the molecular geometry to its lowest energy state, thus predicting the most stable conformation of this compound.

The optimized structure provides data on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the tolyl group and the orientation of the carboxylic acid and bromine substituents are determined. The stability of the molecule is inferred from its total energy; a lower energy value corresponds to a more stable structure. DFT calculations on related molecules have been shown to provide theoretical properties that align well with experimental spectroscopic results. researchgate.netresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT/B3LYP (Note: This data is representative and based on calculations for analogous structures.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | Cα - Br | ~1.95 Å |

| Bond Length | Cα - C(aryl) | ~1.52 Å |

| Bond Length | Cα - C(O)OH | ~1.54 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Angle | Br - Cα - C(aryl) | ~112° |

| Bond Angle | O=C-OH | ~123° |

Beyond DFT, other methods like ab initio and semi-empirical calculations offer different levels of theory for molecular investigation. scribd.com

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled-Cluster (CC), are derived from first principles without using experimental data for parametrization. scribd.comlibretexts.org These methods can be highly accurate but are computationally demanding, which often limits their application to smaller molecules. libretexts.org They are valuable for benchmarking the results obtained from more cost-effective methods like DFT. etsu.edu

Semi-empirical methods are derived from Hartree-Fock theory but use parameters obtained from experimental data to simplify calculations. nih.gov This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems. nih.gov However, this speed comes at the cost of accuracy, and their reliability depends heavily on the quality of the parametrization for the specific class of molecules being studied. libretexts.org

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Molecular Orbital and Charge Distribution Analysis

Analysis of molecular orbitals and charge distribution provides a deeper understanding of a molecule's reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In studies of similar molecules, the HOMO-LUMO gap is a key indicator of intramolecular charge transfer. materialsciencejournal.orgtandfonline.com

Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors (Note: Values are illustrative and based on typical results for similar aromatic compounds.)

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -1.20 |

| HOMO-LUMO Energy Gap | ΔE | 5.65 |

| Chemical Hardness | η | 2.83 |

| Chemical Potential | μ | -4.03 |

| Electrophilicity Index | ω | 2.87 |

The distribution of electron density across a molecule is key to identifying reactive sites. This is often visualized using Molecular Electrostatic Potential (MEP) maps, where regions of negative potential (typically colored red) indicate nucleophilic sites prone to electrophilic attack, and regions of positive potential (blue) indicate electrophilic sites for nucleophilic attack. nih.gov

Fukui functions are reactivity descriptors derived from changes in electron density as electrons are added or removed. researchgate.net They quantify the reactivity of specific atomic sites within the molecule. tandfonline.com

f(r)+ : Predicts the site for nucleophilic attack.

f(r)- : Predicts the site for electrophilic attack.

f(r)0 : Predicts the site for radical attack.

Huckel charges , an older and simpler method, can provide a preliminary assessment of the charge distribution in the π-system of the tolyl ring, though modern methods like Mulliken population analysis or Natural Population Analysis (NPA) are more commonly used in conjunction with DFT for a more accurate picture.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.dedergipark.org.tr This analysis is crucial for understanding hyperconjugative interactions and charge delocalization within the molecule. researchgate.net

Table 3: Illustrative Second-Order Perturbation Energies E(2) from NBO Analysis (Note: This data is representative and based on calculations for analogous structures.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(carbonyl) | π(Cα-C(aryl)) | ~2.5 |

| LP(2) O(hydroxyl) | σ(Cα-Br) | ~1.8 |

| LP(1) Br | σ(Cα-C(aryl)) | ~3.1 |

| π(C-C) aryl | π(C-C) aryl | ~20.5 |

This interaction data reveals the extent of electron delocalization from lone pairs into antibonding orbitals, a key factor in the molecule's electronic stabilization. uni-muenchen.de

Electron Density Distribution, Fukui Functions, and Huckel Charges

Vibrational Spectroscopy Simulations and Interpretation

Theoretical simulations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and FT-Raman, are crucial for understanding the molecular structure and dynamics of this compound. These computational studies are typically performed using Density Functional Theory (DFT), a robust method for predicting molecular properties. materialsciencejournal.orgworldscientific.com The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed for geometry optimization and frequency calculations. researchgate.netresearchgate.net

The process begins with the optimization of the molecule's ground state geometry. Following this, vibrational frequencies are calculated. It is a standard practice to scale the computed wavenumbers by a scaling factor to correct for anharmonicity and deficiencies in the computational method, thereby improving agreement with experimental data. researchgate.net The interpretation of the spectra relies on the Potential Energy Distribution (PED), which provides a detailed assignment of each vibrational mode to specific internal coordinates, such as stretching, bending, and torsion of bonds. researchgate.netresearchgate.net

For this compound, key vibrational modes of interest include the C=O stretching of the carboxylic acid group, O-H stretching, C-Br stretching, and various vibrations of the m-tolyl ring. The C=O stretching vibration is typically a strong band in the IR spectrum, expected in the region of 1700-1750 cm⁻¹. The O-H stretch of the carboxylic acid dimer is characteristically broad, while the C-Br stretching frequency is found at lower wavenumbers, generally between 550 and 600 cm⁻¹. By comparing the simulated spectra with experimentally recorded FT-IR and FT-Raman data, a complete and reliable assignment of the vibrational bands can be achieved. acs.orgnih.gov

| Mode | Assignment (Potential Energy Distribution %) | Calculated Wavenumber (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|---|

| ν1 | O-H stretch (98) | 3560 | 3555 | - |

| ν2 | Aromatic C-H stretch (95) | 3075 | 3078 | 3080 |

| ν3 | Aliphatic C-H stretch (96) | 2980 | 2982 | 2985 |

| ν4 | C=O stretch (85) | 1745 | 1740 | 1738 |

| ν5 | Aromatic C=C stretch (70) | 1605 | 1608 | 1610 |

| ν6 | O-H bend (65) | 1420 | 1425 | - |

| ν7 | C-O stretch (50) | 1250 | 1255 | 1252 |

| ν8 | C-Br stretch (75) | 580 | 585 | 583 |

Conformational Analysis and Potential Energy Surfaces

The biological and chemical activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional structure. Conformational analysis is a computational method used to identify the most stable spatial arrangements (conformers) of a molecule and the energy barriers between them. eurjchem.com This is achieved by systematically rotating the single bonds within the molecule and calculating the corresponding energy, which generates a Potential Energy Surface (PES). scielo.br

For this compound, the key rotatable bonds are the C-C bond connecting the tolyl group to the chiral carbon and the C-C bond of the carboxylic acid group. A relaxed PES scan can be performed by varying the dihedral angles associated with these bonds in a stepwise manner, for example, in 10° intervals. scielo.br For each step, the geometry is optimized to find the minimum energy for that constrained conformation. liverpool.ac.uk

The resulting PES plot reveals the global minimum energy conformer, which is the most stable and likely most populated conformation, as well as other local minima (other stable conformers) and the transition states that separate them. scielo.br The relative energies of these conformers, calculated as Gibbs free energies, allow for the determination of their expected population distribution at a given temperature using the Boltzmann distribution. scielo.br This analysis is critical for understanding how the molecule might interact with a biological target, as different conformers may present different pharmacophoric features.

Investigation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone. uomustansiriyah.edu.iq For this compound, DFT calculations can be used to model various reactions, such as nucleophilic substitution at the chiral carbon or reactions involving the carboxylic acid group. acs.org

The investigation of a reaction mechanism involves identifying all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. researchgate.net Transition state (TS) structures represent the highest energy point along the reaction coordinate and are characterized by having exactly one imaginary frequency in their vibrational spectrum. acs.org Locating these TS structures is a key step in understanding the kinetics of a reaction.

For example, in a nucleophilic substitution reaction where the bromine atom is displaced, computational modeling can determine whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism. The model would calculate the energy profiles for both pathways, including the structure and energy of the carbocation intermediate (in an Sₙ1 pathway) or the pentacoordinate transition state (in an Sₙ2 pathway). researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate, allowing for a comparison of different possible mechanisms. acs.org This approach has been successfully applied to study reactions like cycloadditions, eliminations, and rearrangements in various organic systems. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. unlp.edu.arresearchgate.net In modern QSAR, theoretical descriptors calculated using computational chemistry play a central role. mdpi.com These descriptors quantify various aspects of a molecule's electronic and steric properties.

For a compound like this compound, a range of quantum chemical descriptors can be calculated. These often include electronic descriptors derived from Frontier Molecular Orbital (FMO) theory, such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO). nih.gov E_HOMO is related to the molecule's ability to donate electrons, while E_LUMO reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. materialsciencejournal.org

Other important descriptors include the molecular electrostatic potential (MEP), which identifies regions of positive and negative electrostatic potential on the molecular surface, highlighting sites for nucleophilic and electrophilic attack. scielo.br Steric descriptors (e.g., molecular volume, surface area) and lipophilicity descriptors (e.g., LogP) are also commonly used. nih.gov By developing a QSAR model using multiple linear regression or other statistical methods, one can predict the activity of new, unsynthesized analogs and gain insight into the molecular properties that are most important for the desired activity. researchgate.netnih.gov

| Descriptor | Symbol | Significance |

|---|---|---|

| Energy of Highest Occupied Molecular Orbital | E_HOMO | Relates to electron-donating ability; susceptibility to electrophilic attack. |

| Energy of Lowest Unoccupied Molecular Orbital | E_LUMO | Relates to electron-accepting ability; susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ΔE | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | μ | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential | MEP | Maps charge distribution, identifying sites for intermolecular interactions. scielo.br |

| LogP | LogP | Measures lipophilicity, influencing membrane permeability and transport. nih.gov |

| Molecular Weight | MW | Basic descriptor related to size. |

| Topological Polar Surface Area | TPSA | Relates to hydrogen bonding potential and permeability. |

Advanced Applications of 2 Bromo 2 M Tolyl Acetic Acid in Complex Molecule Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the α-carbon makes 2-Bromo-2-(m-tolyl)acetic acid a valuable prochiral or chiral building block in asymmetric synthesis. The synthesis of enantiomerically pure α-amino acids and their derivatives, for example, is of great importance in pharmaceutical chemistry. acs.org Chiral α-aryl glycines, a class of compounds accessible from precursors like this compound, are found in significant antibacterial and cardiovascular drugs. acs.org

The development of catalytic methods for creating enantioenriched molecules is a cornerstone of modern synthesis. rsc.org The enantioselective synthesis of chiral amines, for instance, has seen significant progress through methods like the asymmetric hydrogenation of imines, enamides, and enamines. acs.org this compound can be converted into derivatives such as α-imino esters, which are key substrates for asymmetric hydrogenation to produce chiral amines with high enantioselectivity. acs.org The use of chiral ligands, often based on transition metals like rhodium or iridium, is crucial for achieving high levels of stereocontrol in these transformations. acs.orgdiva-portal.org

Furthermore, chiral 1,2-diamines, which are ubiquitous in biologically active compounds and are used as chiral auxiliaries and organocatalysts, can be synthesized using asymmetric catalytic methods where α-functionalized acids are potential starting points. rsc.org The specific enantiomers of related bromo-aryl acetic acids, such as (2R)-2-bromo-2-(2-methylphenyl)acetic acid, are recognized as distinct chemical entities, highlighting the importance of stereochemistry in this class of compounds. nih.gov The ability to resolve racemic this compound or to synthesize one enantiomer selectively allows it to serve as a foundational element for introducing chirality into larger, more complex target molecules. bldpharm.combldpharm.com

| Asymmetric Transformation | Substrate Type (Derived from Precursor) | Catalyst/Ligand Type | Product Class | Significance |

| Asymmetric Hydrogenation | N-Aryl α-Imino Esters | Iridium/Phosphine-Phosphoramidite | Chiral α-Aryl Glycine Derivatives | Building blocks for pharmaceuticals and agrochemicals. acs.org |

| Asymmetric Hydroamination | Allylic Amines (via multi-step synthesis) | Rhodium/MeO-Biphep | Chiral 1,2-Diamines | Precursors for drugs, chiral ligands, and catalysts. rsc.org |

| Asymmetric Strecker Synthesis | Imines (derived from aldehyde precursor) | Chiral Ligands | α-Amino Acids | Access to non-natural amino acids for drug discovery. acs.orgdiva-portal.org |

Utilization as a Key Intermediate for Functionalized Aromatic and Heterocyclic Systems

The reactivity of the α-bromo group makes this compound an exceptionally useful intermediate for synthesizing functionalized aromatic and heterocyclic compounds. sci-hub.se Heterocyclic derivatives are fundamentally important in organic chemistry, serving as core structures in medicinal, agricultural, and materials chemistry. The bromine atom is an excellent leaving group in nucleophilic substitution reactions and a reactive handle for metal-catalyzed cross-coupling reactions.

Palladium-catalyzed α-arylation is a powerful method for C-C bond formation. Research has demonstrated the successful α-arylation of aryl acetic acid derivatives with aryl chlorides and bromides. acs.org In these reactions, a strong base like potassium hexamethyldisilazide (KHMDS) is used to deprotonate the acid, forming a dienolate intermediate which then couples with an aryl halide. acs.org Using this strategy, the tolyl-acetic acid core can be directly coupled with other aromatic or heteroaromatic rings, creating complex bi-aryl acetic acid structures. This method has been shown to be effective even with sterically hindered substrates like 2-bromotoluene. acs.org

Furthermore, the α-bromoacetyl moiety is a classic precursor for a variety of heterocyclic rings. For example, α-bromocarbonyl compounds react readily with reagents like thiourea, thioamides, or amines to form thiazoles, imidazoles, and other N- or S-containing heterocycles. mdpi.com Similarly, α-keto acids, which can be prepared from this compound via oxidation or hydrolysis, are versatile precursors. They have been used in visible-light-induced reactions to synthesize functionalized 3-acyl-2H-indazoles, demonstrating a modern, metal-free approach to heterocycle synthesis. acs.org

| Reaction Type | Reactant/Catalyst | Resulting System | Reference Example |

| Palladium-Catalyzed α-Arylation | Aryl Bromide, Pd(OAc)₂, NiXantphos | Di-aryl Acetic Acid Derivatives | Coupling of phenylacetic acid with 1-bromo-4-tert-butylbenzene. acs.org |

| Nucleophilic Cyclization | Thiourea/Thioamide | Thiazole Derivatives | Reaction of 3-(2-bromoacetyl)-2H-chromen-2-one to form thiazoles. mdpi.com |

| Radical Acylation | 2H-Indazoles, Visible Light | 3-Acyl-2H-indazoles | Use of 2-Oxo-2-(m-tolyl)acetic acid in photoinitiated acylation. acs.org |

| Suzuki-Miyaura Coupling | Boronic Acids, Pd Catalyst | Bi-aryl or Heteroaryl-Aryl Scaffolds | Synthesis of 2-(m-tolyl)-7-(p-tolyl)-5H-pyrrolo[2,3-b]pyrazine. |

Precursor for the Synthesis of Bioactive Molecules (e.g., in agrochemical and pharmaceutical scaffolds, as intermediates)

The functionalized aromatic and heterocyclic systems derived from this compound are often core scaffolds in bioactive molecules. Nitrogen-containing heterocycles, in particular, are among the most prominent structural units in pharmaceuticals and agrochemicals, where they mimic natural products and interact with biological targets. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

In agrochemical research, nitrogen heterocycles are crucial for developing agents for crop protection. openmedicinalchemistryjournal.com The synthesis of complex organic molecules from intermediates like this compound provides a pathway to novel pesticides and herbicides. The ability to systematically modify the structure through reactions at the bromine and carboxylic acid sites allows for the creation of libraries of compounds for biological screening. For example, precursor-directed biosynthesis, where synthetic starter units are fed to enzymatic pathways, has been used to create novel polyketides with cytotoxic activity against cancer cell lines. mdpi.com A derivatized form of this compound could potentially serve as such a starter unit, highlighting the synergy between synthetic chemistry and biotechnology.

| Bioactive Scaffold/Molecule Class | Therapeutic/Application Area | Role of Precursor | Supporting Finding |

| Nitrogen-Containing Heterocycles | Pharmaceuticals, Agrochemicals | Core structural component | N-heterocycles are pivotal in drug design and crop protection. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |

| 1,4-Benzothiazine-2-acetic acid Derivatives | Antidiabetic (Aldose-Reductase Inhibition) | Intermediate for heterocycle formation | Bromo analogs are used in synthesizing these inhibitors. openmedicinalchemistryjournal.com |

| Polyketide Analogs | Anticancer | Synthetic starter unit | Chemoenzymatic synthesis can produce novel bioactive polyketides. mdpi.com |

| Functionalized Pyrrolo[2,3-b]pyrazines | Antitumor (Enzymatic Inhibition) | Intermediate for Suzuki coupling | Synthesis of potential antitumor agents via heterocyclic functionalization. |

Derivatization for Material Science Applications (e.g., monomers, polymers)

The applications of this compound extend beyond life sciences into the realm of material science. smolecule.com Its structure is suitable for derivatization into monomers that can be incorporated into polymers with tailored properties. While acetic acid itself is not a polymerizable monomer, its derivatives can be. researchgate.net For instance, the carboxylic acid group can be converted into an ester or amide bearing a polymerizable functional group (e.g., a vinyl or acrylate (B77674) group).

More directly, the bromo-tolyl moiety can be exploited in polymerization reactions. Bromoarenes are key monomers in various cross-coupling polymerization techniques. Nickel- and palladium-catalyzed reactions are widely used for synthesizing regioregular conjugated polymers, such as polythiophenes, which have important electronic and optoelectronic applications. rsc.org A derivative of this compound could be used in Kumada or Suzuki-type polycondensations. The tolyl group would influence the polymer's solubility and morphology, while the main chain conjugation would define its electronic properties. For example, polymerization of 2-bromo-3-substituted thiophenes using nickel catalysts yields high molecular weight polythiophenes. rsc.org

In another area, haloaryl-substituted compounds are used as starting materials for functionalized cyclotetrasiloxanes, which are important in silicone chemistry. acs.org The bromo-tolyl group could be incorporated into such structures, followed by further derivatization using its reactive sites. The resulting materials could exhibit unique thermal stability or optical properties. The derivatization process often involves converting the initial functional group (like a carboxylic acid) into a less reactive or more compatible form for subsequent synthetic steps. researchgate.net This strategic modification allows for the precise construction of complex materials from versatile building blocks like this compound.

| Material Type | Role of this compound Derivative | Polymerization/Synthesis Method | Potential Application |

| Conjugated Polymers | Monomer | Nickel- or Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Kumada) | Organic electronics, sensors, photovoltaics. rsc.org |

| Functional Polyesters/Polyamides | Modified Monomer (with polymerizable group) | Chain-growth or Step-growth Polymerization | Specialty plastics, functional materials. |

| Functionalized Siloxanes | Precursor for substituted silanes | Hydrolysis and Condensation | High-performance silicones, optical materials. acs.org |

Future Research Directions

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is paramount for unlocking the full potential of 2-bromo-2-(m-tolyl)acetic acid. While classical methods for α-bromination, such as the Hell-Volhard-Zelinskii reaction, are established, they often require harsh conditions. libretexts.org Future work will likely focus on milder, more selective catalytic approaches.

One promising avenue is the use of transition metal catalysis. Metallaphotoredox catalysis, for instance, has emerged as a powerful tool for a variety of transformations involving carboxylic acids, including halogenation. princeton.edu Research in this area could lead to highly efficient and selective methods for the synthesis and subsequent functionalization of this compound. Furthermore, the development of novel ligands can overcome challenges such as product inhibition in dehydrogenative reactions of carboxylic acids. nih.gov

Another area of interest is the use of supported catalysts, such as silica-supported acids, which offer advantages like reusability and environmentally friendly reaction conditions for processes like bromodecarboxylation. researchgate.net The exploration of dual catalytic systems, which can facilitate multiple transformations in a single pot, also presents an exciting frontier for enhancing the reactivity of α,β-unsaturated carboxylic acid precursors. nottingham.ac.uk

Development of Highly Enantioselective Synthetic Routes

The synthesis of enantiomerically pure α-aryl carboxylic acids is of significant interest, particularly for applications in pharmaceuticals and bioactive molecules. organic-chemistry.orgresearchgate.net For this compound, the development of highly enantioselective synthetic routes is a critical research objective.

Catalytic asymmetric cross-coupling reactions have shown great promise in this regard. Nickel-catalyzed asymmetric Hiyama cross-couplings of racemic α-bromo esters have been developed to produce α-aryl carboxylic acid derivatives with good enantiomeric excess. organic-chemistry.orgacs.org Similarly, stereoconvergent Negishi arylations of racemic α-bromonitriles, which can be converted to α-aryl carboxylic acids, have been achieved with high enantioselectivity. nih.gov Future research could adapt these methods for the direct enantioselective synthesis of this compound or its derivatives.

Dynamic kinetic resolution is another powerful strategy. This approach has been successfully applied to α-bromo carboxylic acid derivatives in asymmetric nucleophilic substitution reactions, yielding di- and tripeptide analogues with high diastereoselectivity. researchgate.net The application of such methods, potentially using chiral α-amino esters as nucleophiles, could provide access to enantioenriched products derived from this compound. researchgate.net Furthermore, enzymatic methods, such as cascade bio-hydroxylation and dehalogenation, offer a green and highly selective alternative for producing optically active compounds. rsc.org

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The integration of chemical syntheses into continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and efficiency. uco.esnih.gov For reactions involving hazardous reagents or highly exothermic processes, such as bromination, continuous flow technology is particularly beneficial. rsc.orgmdpi.com

Future research will likely focus on adapting the synthesis of this compound and its derivatives to flow chemistry systems. This could involve the in-situ generation of brominating agents to minimize handling of hazardous materials. mdpi.com Continuous flow reactors can also facilitate reactions that are difficult to control in batch, such as those requiring precise temperature management or the handling of gaseous reagents like carbon dioxide for carboxylation. mdpi.comresearchgate.net

Automated synthesis platforms, which can control reagent addition and reaction parameters with high precision, are also a key area for future development. nih.gov Such systems have already been used for the safe and efficient synthesis of chiral α-bromocarboxylic acids. nih.gov Implementing these technologies for the production and derivatization of this compound could significantly accelerate research and development in this area.

Advanced Computational Modeling for Predictive Synthesis and Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting reactivity. researchgate.netbohrium.com For this compound, advanced computational modeling can provide valuable insights into its synthesis and reactivity.

DFT studies can be employed to investigate the mechanisms of catalytic reactions, such as the palladium-catalyzed α-arylation of ketones, helping to elucidate the origin of enantioselectivity. unipd.itacs.org This knowledge can guide the design of more effective catalysts and reaction conditions. Computational analysis can also be used to model the bromination of related compounds, providing a deeper understanding of the factors that control regioselectivity and reactivity. researchgate.net

Furthermore, computational models can predict the properties of different isomers and derivatives of this compound, aiding in the design of molecules with specific electronic and steric properties for various applications. By combining computational predictions with experimental work, researchers can accelerate the discovery of novel synthetic routes and applications for this versatile compound.

Design of Smart Reagents and Methodologies Based on the this compound Scaffold

The unique reactivity of the α-bromo-α-aryl acetic acid motif makes this compound an excellent starting point for the design of "smart" reagents and novel synthetic methodologies. The presence of the bromine atom at the α-position makes this carbon highly electrophilic and susceptible to nucleophilic substitution, a feature that can be exploited in a variety of transformations.

Future research could focus on developing new reagents based on the this compound scaffold for applications in areas such as bioconjugation or materials science. For example, its derivatives could be designed to react selectively with specific functional groups on biomolecules.

Moreover, this compound can serve as a key building block in the development of novel synthetic methodologies. Its use in multicomponent reactions, for instance, could provide rapid access to complex molecular architectures. researchgate.net The development of new coupling reactions that exploit the reactivity of the C-Br bond, such as copper-catalyzed arylations, will also continue to be an active area of research. nih.govmdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-bromo-2-(m-tolyl)acetic acid?

The compound can be synthesized via bromination of 2-(m-tolyl)acetic acid using bromine sources under controlled conditions. Palladium-catalyzed hydrogen isotope exchange (HIE) methods, as demonstrated in analogous systems, employ regioselective bromination at the benzylic or aromatic positions. For example, Yu et al. achieved ortho-deuteration of phenylacetic acid derivatives using Pd catalysts and deuterium sources like D₂O . Flow photochemical bromination of toluenes followed by hydrolysis is another scalable approach, as seen in similar bromo-formylbenzoic acid syntheses .

Q. How can purification and characterization be optimized for this compound?

- Purification : Use column chromatography with silica gel and ethyl acetate/hexane gradients. Recrystallization from ethanol or methanol improves purity.

- Characterization :

- NMR : Confirm bromine substitution via ¹H NMR (δ ~4.5–5.5 ppm for benzylic protons) and ¹³C NMR (C-Br signal ~30–40 ppm).

- X-ray crystallography : Resolve molecular geometry (e.g., torsion angles between the bromine and m-tolyl groups) .

- HPLC-MS : Verify purity and molecular ion peaks (expected [M+H]⁺ ~257 m/z).

Q. What stability considerations are critical for storage and handling?

Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent degradation via hydrolysis or light-induced radical reactions. Avoid prolonged exposure to moisture or strong bases, as the acetic acid moiety may decarboxylate .

Advanced Research Questions

Q. How can regioselective deuteration at the benzylic position be achieved?

Palladium-catalyzed HIE enables selective deuteration. For 2-(m-tolyl)acetic acid derivatives, steric accessibility dictates deuteration efficiency:

- Ortho position : Full deuteration achieved using Pd catalysts with D₂O .

- Benzylic position : Use 8-aminoquinoline as a directing group (DG) to stabilize intermediates, achieving >90% deuteration . Key parameters :

- Catalyst: Pd(OAc)₂ with ligands (e.g., 1,10-phenanthroline).

- Solvent: iPrOH/D₂O (deuterium source).

- Temperature: 80–100°C for 12–24 hours.

Q. What computational insights explain the compound’s reactivity in substitution reactions?

DFT calculations reveal that the bromine atom’s polarizability enhances electrophilicity at the benzylic carbon, favoring SN2 mechanisms. Steric hindrance from the m-tolyl group slows nucleophilic attack at the ortho position, directing reactivity to the less hindered para or meta sites . Molecular dynamics simulations suggest solvent effects (e.g., DMSO vs. THF) modulate transition-state stabilization .

Q. How does this compound interact with biomolecular targets?

- Enzyme inhibition : The bromine atom enhances hydrophobic interactions with enzyme active sites (e.g., cyclooxygenase-2). Docking studies show binding affinity improvements (~2.5-fold vs. non-brominated analogs) .

- Receptor binding : m-Tolyl groups engage in π-π stacking with aromatic residues in GPCRs, as observed in crystallographic studies of related compounds .

Q. What challenges arise in isotopic labeling for pharmacokinetic studies?

- Deuterium scrambling : Labile benzylic protons may exchange with protic solvents, requiring strict anhydrous conditions .

- Synthetic yield : Pd-catalyzed HIE achieves ~66% deuteration at sterically hindered positions; iterative labeling or alternative catalysts (e.g., Rh) improve incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.